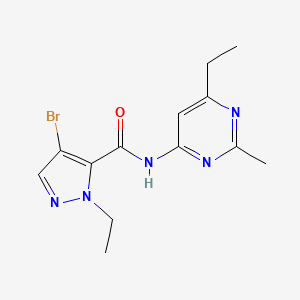![molecular formula C19H29N3O2 B7449591 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV is a highly addictive substance that has been associated with many cases of abuse and addiction. Despite its negative reputation, MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide works by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which leads to increased dopamine release and prolonged dopamine activity in the brain. This results in a feeling of euphoria and increased energy and alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been used in a number of lab experiments due to its unique chemical properties and potential therapeutic applications. However, its highly addictive nature and potential for abuse make it a difficult substance to work with. Additionally, this compound is a controlled substance in many countries, which makes it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide. One area of interest is the development of new drugs that target the dopamine transporter and have fewer side effects than this compound. Another area of interest is the development of new therapies for dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse.
Métodos De Síntesis
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonium formate and formic acid, followed by reaction with 4-methylaminorex. Reductive amination involves the reaction of 4-methylaminorex with paraformaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of piperonal with formaldehyde and dimethylamine, followed by reaction with 4-methylaminorex.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications. This compound has been shown to have high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-19(2)10-13-22(14-19)18(23)20-15-8-11-21(12-9-15)16-6-4-5-7-17(16)24-3/h4-7,15H,8-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYPYVWHZMUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanone](/img/structure/B7449513.png)
![2-pyridin-3-yl-N-(2H-tetrazol-5-yl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7449518.png)
![sodium;(1R,2S)-2-[(3-bromo-2-chlorophenyl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449524.png)
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)
![4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol](/img/structure/B7449531.png)

![N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)

![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)
